1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms at the 5-position
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .
Biochemical Pathways
The BOC group plays a crucial role in peptide synthesis, a biochemical pathway that involves the formation of peptide bonds between amino acids . By protecting the amines, the BOC group allows for chemoselectivity in subsequent chemical reactions .
Result of Action
The result of the compound’s action is the successful protection of amines during organic synthesis . This allows for selective reactions to occur without interference from the amines, leading to the successful synthesis of the desired compounds .
Action Environment
The action of the BOC group is influenced by environmental factors such as temperature and pH . For instance, the BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Therefore, the efficacy and stability of the BOC group are highly dependent on the specific conditions of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Fluorination Reagents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Organic Synthesis:
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
5,5-Difluoropiperidine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it more reactive but less protected during synthesis.
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid: Similar structure but with fluorine atoms at different positions, leading to different reactivity patterns.
Uniqueness
1-(Tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is unique due to the combination of the tert-butoxycarbonyl protecting group and the fluorine atoms at the 5-position. This combination provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKMLCRSUWLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735100 | |
Record name | 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255666-86-4 | |
Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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